1'-(2-(2-chloro-6-fluorophenyl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(2-(2-chloro-6-fluorophenyl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is a complex organic compound characterized by its unique spiro structure. This compound features a spiro linkage between an isobenzofuran and a piperidinone ring, with a 2-chloro-6-fluorophenylacetyl group attached. The presence of chlorine and fluorine atoms in the phenyl ring imparts distinct chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2-(2-chloro-6-fluorophenyl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the isobenzofuran ring: This can be achieved through the cyclization of ortho-substituted benzoic acids or their derivatives.
Introduction of the piperidinone ring: This step involves the formation of a spiro linkage through a nucleophilic substitution reaction, where the piperidinone moiety is introduced.
Attachment of the 2-chloro-6-fluorophenylacetyl group: This is typically done through an acylation reaction using 2-chloro-6-fluorophenylacetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1’-(2-(2-chloro-6-fluorophenyl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Substitution: The chlorine and fluorine atoms in the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
1’-(2-(2-chloro-6-fluorophenyl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1’-(2-(2-chloro-6-fluorophenyl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the spiro linkage and halogenated phenyl group enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1’-(2-(2-chloro-4-fluorophenyl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one
- 1’-(2-(2-bromo-6-fluorophenyl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one
Uniqueness
1’-(2-(2-chloro-6-fluorophenyl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. The combination of chlorine and fluorine atoms in the phenyl ring enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
1'-[2-(2-chloro-6-fluorophenyl)acetyl]spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFNO3/c21-16-7-3-8-17(22)14(16)11-18(24)23-10-4-9-20(12-23)15-6-2-1-5-13(15)19(25)26-20/h1-3,5-8H,4,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSGKQJDXDMCTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)CC3=C(C=CC=C3Cl)F)C4=CC=CC=C4C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.